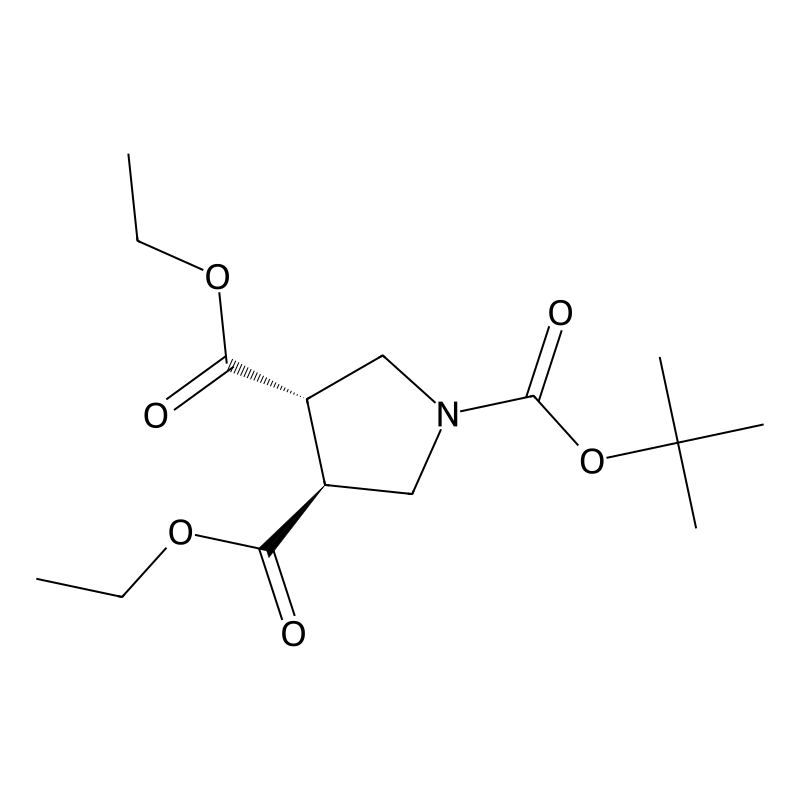

trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester is a chemical compound characterized by the molecular formula C15H25NO6. It features a pyrrolidine ring with two carboxylic acid groups, which are esterified with diethyl groups, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is noted for its versatility in organic synthesis and medicinal chemistry, owing to its functional groups that allow for various chemical transformations and reactions.

- Oxidation: The pyrrolidine ring can undergo oxidation to form N-oxide derivatives.

- Reduction: The ester groups can be reduced to yield corresponding alcohols.

- Substitution: Nucleophiles such as amines or alkyl halides can react under basic conditions.

Common Reagents and Conditions- Oxidation: Typically involves reagents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: Commonly performed using lithium aluminum hydride or sodium borohydride.

- Substitution: Carried out under basic conditions with appropriate nucleophiles.

Major Products Formed- From oxidation, N-oxide derivatives are produced.

- Reduction leads to alcohol derivatives.

- Substitution reactions yield various substituted pyrrolidine derivatives.

- From oxidation, N-oxide derivatives are produced.

- Reduction leads to alcohol derivatives.

- Substitution reactions yield various substituted pyrrolidine derivatives.

The synthesis of trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester typically involves:

- Protection of Pyrrolidine: The nitrogen atom of pyrrolidine is protected using a Boc group.

- Esterification: The carboxylic acid groups are esterified with ethanol, often employing a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine to facilitate the reaction.

Industrial production follows similar synthetic routes but optimizes conditions for higher yields and purity, often utilizing automated reactors for efficiency.

trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester is utilized in various fields:

- Organic Synthesis: Acts as a building block for synthesizing complex molecules and heterocycles.

- Medicinal Chemistry: Serves as an intermediate in developing drugs for treating diseases related to inflammation and neurological disorders.

- Chemical Industry: Employed in producing fine chemicals and as a reagent in diverse chemical processes.

Research into the interaction studies involving trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester is still emerging. Its reactivity towards nucleophiles and electrophiles suggests potential interactions that could be explored further in drug development contexts. The mechanism of action typically involves deprotection of the Boc group under acidic conditions, revealing a reactive amine that can participate in subsequent transformations.

Several compounds share structural similarities with trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| trans-N-Boc-pyrrolidine-2,5-dicarboxylic acid diethyl ester | Different positioning of carboxylic acids | Varies in reactivity due to different spatial arrangement of functional groups |

| cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester | Cis configuration instead of trans | Unique stereochemistry affects its reactivity profile compared to the trans isomer |

| trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid dimethyl ester | Dimethyl esters instead of diethyl esters | Alters solubility and reactivity characteristics compared to the diethyl variant |

trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester stands out due to its specific stereochemistry and functional group arrangement. This unique configuration contributes to its distinct reactivity profile, making it an invaluable intermediate in organic synthesis.

Structural and Molecular Characteristics

The compound is formally named diethyl (3S,4S)-1-(tert-butoxycarbonyl)pyrrolidine-3,4-dicarboxylate, reflecting its stereochemistry and functional groups. Its molecular formula is $$ \text{C}{15}\text{H}{25}\text{NO}_{6} $$, with a molecular weight of 315.36 g/mol. The structure comprises a pyrrolidine ring substituted at positions 3 and 4 with ethyl ester groups and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom (Fig. 1).

Key structural features:

- Pyrrolidine core: A five-membered saturated heterocycle with nitrogen at position 1.

- Boc group: Introduces steric bulk and protects the amine from undesired reactivity during synthesis.

- Ethyl esters: Enhance solubility in organic solvents and serve as handles for further functionalization.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{15}\text{H}{25}\text{NO}_{6} $$ |

| Molecular Weight | 315.36 g/mol |

| Stereochemistry | (3S,4S) trans-configuration |

| Appearance | White to off-white solid |

| Solubility | DCM, THF, ethyl acetate |

Synthetic Nomenclature

The Boc group’s introduction follows IUPAC guidelines for carbamate protection, where the tert-butyloxycarbonyl moiety is appended to the pyrrolidine nitrogen. The ethyl ester groups derive from the dicarboxylic acid precursor, esterified via Fischer esterification or analogous methods.